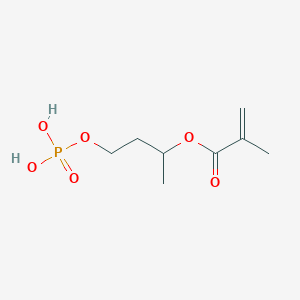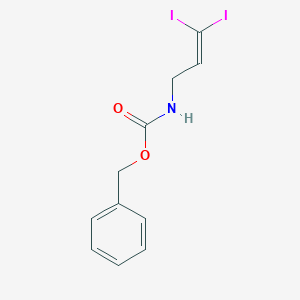
Carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester is a chemical compound with the molecular formula C11H11I2NO2 It is characterized by the presence of two iodine atoms attached to a propenyl group, which is further connected to a carbamic acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester typically involves the reaction of 3,3-diiodo-2-propenylamine with phenylmethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in the formation of azides or nitriles.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester has several scientific research applications, including:
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester involves its interaction with molecular targets through its reactive functional groups. The iodine atoms and carbamate ester moiety can participate in various chemical interactions, including hydrogen bonding, nucleophilic attack, and electrophilic substitution. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester can be compared with other similar compounds, such as:
Carbamic acid, (3,3-diiodo-2-propenyl)-, methyl ester: Similar structure but with a methyl group instead of a phenylmethyl group.
Carbamic acid, (3,3-diiodo-2-propenyl)-, ethyl ester: Similar structure but with an ethyl group instead of a phenylmethyl group.
Carbamic acid, (3,3-diiodo-2-propenyl)-, propyl ester: Similar structure but with a propyl group instead of a phenylmethyl group.
The uniqueness of this compound lies in its specific functional groups and the presence of the phenylmethyl ester moiety, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
823180-05-8 |
|---|---|
Molekularformel |
C11H11I2NO2 |
Molekulargewicht |
443.02 g/mol |
IUPAC-Name |
benzyl N-(3,3-diiodoprop-2-enyl)carbamate |
InChI |
InChI=1S/C11H11I2NO2/c12-10(13)6-7-14-11(15)16-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,14,15) |
InChI-Schlüssel |
JBASFEPHMARERH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCC=C(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14226902.png)
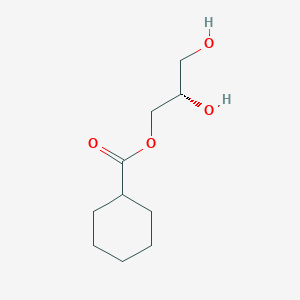
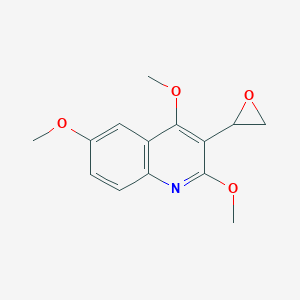
![7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide](/img/structure/B14226930.png)
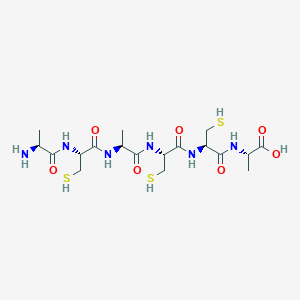
![1,1'-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene}](/img/structure/B14226951.png)
![9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene](/img/structure/B14226958.png)
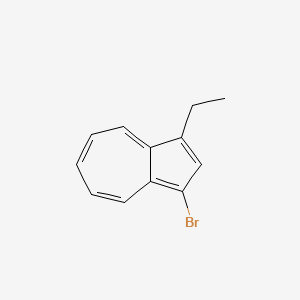
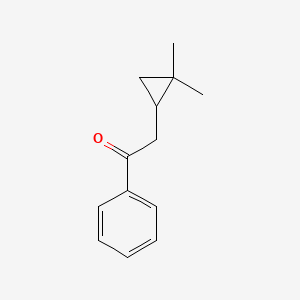
![1,1',1''-[Benzene-1,2,3-triyltri(ethyne-2,1-diyl)]tribenzene](/img/structure/B14226977.png)
